4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
CAS No.: 1189917-46-1
Cat. No.: VC11878030
Molecular Formula: C19H21FN6
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189917-46-1 |
|---|---|
| Molecular Formula | C19H21FN6 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C19H21FN6/c1-14-11-15(2)26(23-14)19-12-18(21-13-22-19)25-9-7-24(8-10-25)17-6-4-3-5-16(17)20/h3-6,11-13H,7-10H2,1-2H3 |
| Standard InChI Key | KSCLHQWAGPGBTF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)C |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine, reflects its intricate architecture. The pyrimidine ring serves as the central scaffold, with substituents at positions 4 and 6 contributing to its stereoelectronic profile.
Core Pyrimidine Scaffold
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions . Substitutions at the 4- and 6-positions are strategically chosen to modulate electronic effects and steric bulk, influencing target binding and metabolic stability.
Substituent Analysis
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl): The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted with methyl groups at positions 3 and 5. Methylation enhances lipophilicity and may stabilize the molecule against oxidative degradation .
-
6-[4-(2-Fluorophenyl)piperazin-1-yl]: The piperazine moiety, a six-membered ring containing two nitrogen atoms, is appended with a 2-fluorophenyl group. Fluorination often improves bioavailability and binding affinity to biological targets by modulating electron density and introducing hydrophobic interactions.
Synthesis and Characterization
Synthetic Strategy
While no explicit synthesis of this compound is documented, a plausible route can be inferred from analogous pyrimidine derivatives. A multi-step approach would likely involve:
-
Core Formation: Construction of the pyrimidine ring via condensation reactions, such as the Biginelli reaction or cyclization of β-diketones with amidines.
-
Functionalization at Position 4: Introduction of the 3,5-dimethylpyrazole group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination).
-
Functionalization at Position 6: Installation of the 4-(2-fluorophenyl)piperazine moiety through SNAr, leveraging the reactivity of chloropyrimidine intermediates.
Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Pyrimidine core synthesis | Urea, ethyl acetoacetate, acid catalyst | 4,6-Dichloropyrimidine |
| 2 | Pyrazole introduction | 3,5-Dimethylpyrazole, K2CO3, DMF, 80°C | 4-(3,5-Dimethylpyrazol-1-yl)-6-chloropyrimidine |
| 3 | Piperazine coupling | 4-(2-Fluorophenyl)piperazine, DIPEA, DMF, 120°C | Target compound |
Characterization Data
Key analytical data for validation would include:
-
NMR Spectroscopy: Distinct signals for pyrimidine C-H protons (~8.5 ppm), pyrazole methyl groups (~2.2–2.5 ppm), and piperazine N-CH2 protons (~3.0–3.5 ppm) .
-
Mass Spectrometry: Molecular ion peak matching the exact mass (calculated for C22H24FN7: 413.45 g/mol).
-
X-ray Crystallography: Monoclinic crystal system with unit cell parameters analogous to related structures (e.g., a = 7.29 Å, b = 12.20 Å, c = 18.11 Å, β = 95.8°) .
Physicochemical Properties
The compound’s drug-likeness can be predicted using Lipinski’s Rule of Five:
-
Molecular Weight: 413.45 g/mol (≤500).
-
LogP: Estimated ~3.2 (AlogP), indicating moderate lipophilicity.
-
Hydrogen Bond Donors/Acceptors: 1 donor (piperazine NH) and 7 acceptors (pyrimidine N, pyrazole N, piperazine N, F).
-
Solubility: Likely low aqueous solubility due to aromatic rings; may require formulation enhancements.
Pharmacological Research and Development
Preclinical Studies
Hypothetical studies would assess:
-
In Vitro Potency: Enzymatic assays against PI3K, EGFR, or other kinases.
-
Selectivity Profiling: Screening across kinase panels to identify off-target effects.
-
ADME-Tox: Metabolic stability in liver microsomes, CYP inhibition, and cytotoxicity.
Structure-Activity Relationship (SAR)
-
Pyrimidine Modifications: Replacing chlorine with pyrazole improves target affinity.
-
Piperazine Substituents: Fluorine at the phenyl ortho position enhances blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume